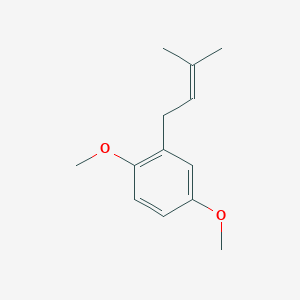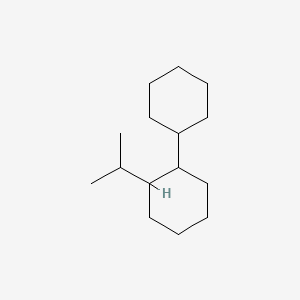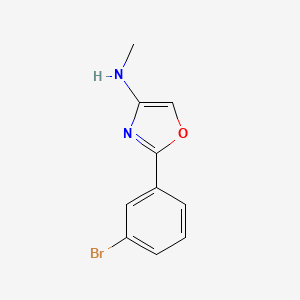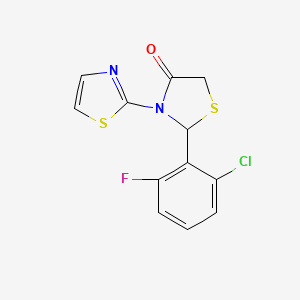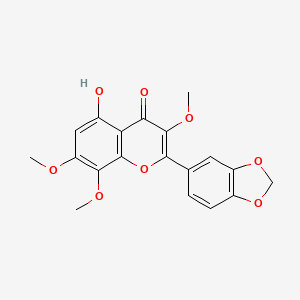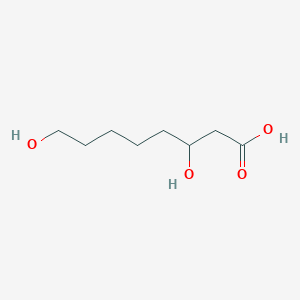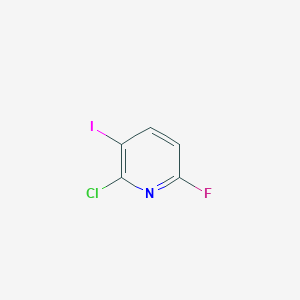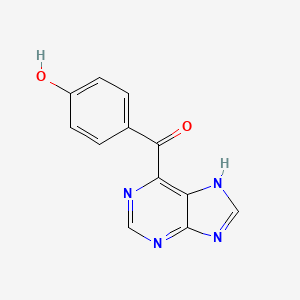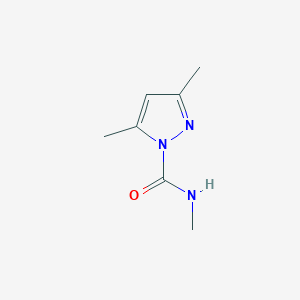
1H-pyrazole-1-carboxamide, N,3,5-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-pyrazole-1-carboxamide, N,3,5-trimethyl- is a heterocyclic compound with the molecular formula C7H11N3O. It is a derivative of pyrazole, a five-membered ring structure containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-pyrazole-1-carboxamide, N,3,5-trimethyl- can be synthesized through several methods. One common approach involves the condensation of 3,5-dimethyl-1H-pyrazole with cyanamide under alkaline conditions. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of 1H-pyrazole-1-carboxamide, N,3,5-trimethyl- often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1H-pyrazole-1-carboxamide, N,3,5-trimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often require a base like triethylamine.
Major Products: The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole derivatives, and various substituted pyrazole compounds .
Aplicaciones Científicas De Investigación
1H-pyrazole-1-carboxamide, N,3,5-trimethyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-pyrazole-1-carboxamide, N,3,5-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
1H-pyrazole-1-carboxamide, N,3,5-trimethyl- can be compared with other similar compounds, such as:
1H-pyrazole-5-carboxamide derivatives: These compounds also exhibit bioactive properties and are used in the synthesis of fungicides and insecticides.
N-methyl-substituted pyrazole carboxamide derivatives: These derivatives have shown antiproliferative activities and are being explored as potential anticancer agents.
The uniqueness of 1H-pyrazole-1-carboxamide, N,3,5-trimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
10199-62-9 |
|---|---|
Fórmula molecular |
C7H11N3O |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
N,3,5-trimethylpyrazole-1-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-5-4-6(2)10(9-5)7(11)8-3/h4H,1-3H3,(H,8,11) |
Clave InChI |
DSGQPVNEUVDLHM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C(=O)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


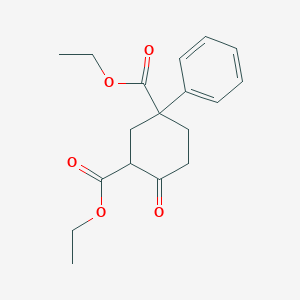
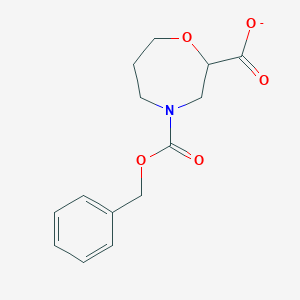

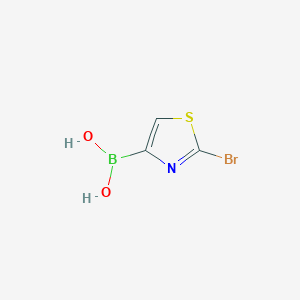
![Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate](/img/structure/B14004462.png)
